Product packaging for 2-Piperazinone, 4-[(4-aminophenyl)methyl]-(Cat. No.:)

2-Piperazinone, 4-[(4-aminophenyl)methyl]-

Cat. No.: B12111784
M. Wt: 205.26 g/mol
InChI Key: BUNVABGTOMIXBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualization within Piperazinone Core Scaffold Chemistry Research

The piperazine (B1678402) ring, a six-membered heterocycle containing two nitrogen atoms, is a frequently utilized structure in biologically active compounds. nih.gov Its derivatives are integral to a wide array of successful drugs. nih.gov The piperazinone scaffold, which incorporates a carbonyl group into the piperazine ring, is a key sub-class of these derivatives.

The piperazine moiety is considered a "privileged scaffold" in medicinal chemistry. This is due to several key characteristics: its structural and conformational features, its impact on the physicochemical properties of a molecule, and its relative ease of synthesis and modification. nih.gov Many recently approved drugs contain a piperazine ring, often with substituents on the nitrogen atoms. nih.gov The presence of the two nitrogen atoms allows for the creation of derivatives that can serve as basic and hydrophilic groups to optimize the pharmacokinetic properties of a potential drug or act as a scaffold to arrange other pharmacophoric groups in the correct spatial orientation for interaction with biological targets.

Rationale for In-Depth Investigation of 2-Piperazinone, 4-[(4-aminophenyl)methyl]-

The rationale for investigating a compound like 2-Piperazinone, 4-[(4-aminophenyl)methyl]- stems from the established principles of pharmacophore modeling and fragment-based drug design. A pharmacophore is an abstract representation of the molecular features essential for a molecule to interact with a specific biological target and produce a pharmacological response. fiveable.menih.gov The target compound is a combination of two well-regarded structural motifs.

The first is the piperazinone ring, which offers a versatile and synthetically accessible core structure. nih.gov The second is the 4-aminobenzyl (or 4-(hydroxymethyl)aniline) group. This specific arrangement is a recognized intermediate and building block in the synthesis of various pharmaceuticals, including analgesics, anti-inflammatory agents, and even inhibitors of enzymes like aromatase. chemimpex.comnih.gov The 4-aminobenzyl alcohol moiety is used in the synthesis of local anesthetics and antihistamines, where it helps to modify the structure of bioactive molecules. guidechem.com

Therefore, the logical combination of the proven piperazinone scaffold with the biologically significant 4-aminobenzyl pharmacophore makes 2-Piperazinone, 4-[(4-aminophenyl)methyl]- a compound of significant interest for synthesis and screening in drug discovery programs aimed at identifying new therapeutic agents.

Historical Overview of Structurally Related Chemical Entities in Advanced Chemical Biology and Drug Discovery Research

The piperazine heterocycle has a long history in medicine. It was first introduced as a therapeutic agent in 1953 for its anthelmintic (anti-parasitic worm) properties. drugbank.comchemeurope.com Its mode of action involves paralyzing the parasites, which allows the host to expel them. wikipedia.org This early application demonstrated the biological compatibility and activity of the piperazine core.

The true significance of the piperazine scaffold in advanced drug discovery was cemented with the development of Imatinib (Gleevec) in the late 1990s. nih.gov Imatinib, a Bcr-Abl tyrosine kinase inhibitor, revolutionized the treatment of chronic myeloid leukemia (CML). nih.govwikipedia.org Before its approval by the FDA in 2001, treatment options for CML were limited and far less effective. nih.govwikipedia.org The development of Imatinib was a landmark achievement in targeted cancer therapy, demonstrating that a drug could be designed to specifically inhibit the particular enzyme driving a cancer's growth. cancer.gov A critical feature of Imatinib's structure is the N-methylpiperazine group, which was added to improve water solubility and oral bioavailability. ashpublications.org This modification proved essential for its success as a clinical agent. ashpublications.org

The success of Imatinib spurred the development of second-generation Bcr-Abl inhibitors designed to overcome resistance. cancernetwork.com These include Nilotinib and Bosutinib, both of which also feature piperazine or related nitrogen-containing heterocyclic structures, underscoring the enduring value of this chemical class in modern oncology. researchgate.netnih.gov The journey of piperazine-containing molecules from simple anthelmintics to highly specific, life-saving cancer therapies illustrates the power of this scaffold in medicinal chemistry research.

Table 2: Examples of Structurally Related Compounds in Drug Discovery Research

Compound NameCore StructurePrimary Therapeutic Application
Piperazine PiperazineAnthelmintic (anti-parasitic) drugbank.comwikipedia.org
Imatinib Phenylamino-pyrimidine with PiperazineTargeted therapy for Chronic Myeloid Leukemia (CML) and other cancers (Bcr-Abl inhibitor) nih.govwikipedia.org
Nilotinib Phenylamino-pyrimidine with Piperazine-like featuresSecond-generation Bcr-Abl inhibitor for Imatinib-resistant CML wikipedia.orgnih.gov
Bosutinib Quinoline with PiperazineSecond-generation Bcr-Abl and Src inhibitor for CML wikipedia.orgnih.gov

Table 3: List of Chemical Names Mentioned

Chemical Name
2-Piperazinone, 4-[(4-aminophenyl)methyl]-
4-(Hydroxymethyl)aniline
4-aminobenzyl alcohol
Bosutinib
Imatinib
N-methylpiperazine
Nilotinib
Piperazine

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H15N3O B12111784 2-Piperazinone, 4-[(4-aminophenyl)methyl]-

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H15N3O

Molecular Weight

205.26 g/mol

IUPAC Name

4-[(4-aminophenyl)methyl]piperazin-2-one

InChI

InChI=1S/C11H15N3O/c12-10-3-1-9(2-4-10)7-14-6-5-13-11(15)8-14/h1-4H,5-8,12H2,(H,13,15)

InChI Key

BUNVABGTOMIXBC-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC(=O)N1)CC2=CC=C(C=C2)N

Origin of Product

United States

Ii. Synthetic Methodologies and Chemical Derivatization of 2 Piperazinone, 4 4 Aminophenyl Methyl

Established Synthetic Pathways for the 2-Piperazinone, 4-[(4-aminophenyl)methyl]- Scaffold

The construction of the 2-piperazinone ring system typically involves multi-step sequences. One common strategy involves the reaction of a substituted 1,2-diamine with a suitable two-carbon electrophile. For the specific synthesis of 4-[(4-aminophenyl)methyl]-2-piperazinone, a key intermediate is N-(4-aminobenzyl)ethylenediamine. This diamine can be reacted with a glycolonitrile (B6354644) equivalent to form the piperazinone ring. google.com A general method for preparing substituted 2-piperazinones involves reacting a substituted 1,2-diamine with a cyanohydrin acetate (B1210297) in the presence of a haloform and an alkali metal hydroxide. google.com This reaction is often facilitated by a phase transfer catalyst. google.com

Another established approach is the cyclization of a pre-formed linear precursor. For instance, the reductive cyclization of a cyanomethylamino pseudopeptide can yield the piperazinone core. researchgate.net Similarly, reductive amination of an allyl-containing peptide followed by ozonolysis has also been employed. researchgate.net The Buchwald-Hartwig coupling reaction is another powerful tool for forming the C-N bonds necessary for constructing the piperazinone scaffold, particularly for aryl-substituted derivatives.

A variety of reaction conditions are employed in these syntheses, often dictated by the specific substrates and desired outcome. Solvents can range from common organic solvents like dichloromethane (B109758) and methanol (B129727) to aqueous solutions. google.comgoogle.com The choice of base is also critical, with options including alkali metal hydroxides and organic bases. google.com

Table 1: Comparison of Selected Multi-Step Synthesis Approaches for Piperazinone Scaffolds

Synthetic ApproachKey ReactantsTypical ConditionsReference(s)
Cyanohydrin Acetate SynthesisSubstituted 1,2-diamine, cyanohydrin acetate, haloformOrganic solvent, alkali metal hydroxide, phase transfer catalyst google.com
Reductive CyclizationCyanomethylamino pseudopeptideReducing agent researchgate.net
Buchwald-Hartwig CouplingAryl halide, piperazinonePalladium catalyst, base
Reaction with GlycolonitrileSubstituted ethylenediamine, glycolonitrileAqueous solution google.com

The development of stereoselective and asymmetric syntheses of piperazinones is crucial, as the biological activity of chiral molecules often resides in a single enantiomer. rsc.org Several strategies have been developed to control the stereochemistry of the piperazinone ring.

One approach utilizes chiral pool starting materials, such as amino acids, to introduce stereocenters into the final product. researchgate.net For instance, a method involving the diastereoselective alkylation of a lactam derived from an amino alcohol has been reported. researchgate.net Another strategy involves the use of chiral auxiliaries to direct the stereochemical outcome of a reaction, which are then removed in a subsequent step. nih.gov

Catalytic asymmetric methods are highly desirable as they can generate chiral products from achiral starting materials with high enantioselectivity. nih.gov Iridium- or palladium-catalyzed hydrogenation of unsaturated piperazin-2-ones represents a versatile strategy to access piperazin-2-ones with stereogenic centers at various positions. nih.gov More recently, organocatalytic approaches have emerged as powerful tools. For example, a one-pot domino reaction involving a Knoevenagel condensation, asymmetric epoxidation, and ring-opening cyclization has been developed to produce 3-substituted piperazin-2-ones with high enantiomeric excess. researchgate.net

Jocic-type reactions of enantiomerically enriched trichloromethyl-substituted alcohols with unsymmetrical 1,2-diamines have also been shown to produce 1-substituted piperazinones with little to no loss of stereochemical integrity. researchgate.netnih.gov

Development of Novel Synthetic Routes and Process Intensification

The field of organic synthesis is constantly evolving, with a focus on developing more efficient, sustainable, and scalable processes.

The principles of green chemistry aim to reduce the environmental impact of chemical processes. unibo.it In the context of piperazinone synthesis, this includes the use of safer solvents, minimizing waste, and employing catalytic methods. unibo.it For instance, the use of water as a solvent in certain piperazinone syntheses is a significant step towards a greener process. google.com The development of one-pot reactions and tandem processes also contributes to green chemistry by reducing the number of workup and purification steps, thereby minimizing solvent usage and waste generation. researchgate.netnih.gov The use of photoredox catalysis with organic dyes offers a more sustainable alternative to metal-based catalysts. mdpi.com

Continuous flow chemistry has emerged as a powerful technology for the synthesis of active pharmaceutical ingredients (APIs). mdpi.com It offers several advantages over traditional batch processing, including improved safety, better heat and mass transfer, and the potential for automation and process optimization. mdpi.com The synthesis of piperazine (B1678402) derivatives has been successfully adapted to continuous flow systems. mdpi.com For example, a photoredox-catalyzed synthesis of C2-functionalized piperazines has been demonstrated in a flow reactor. mdpi.com The transition from batch to continuous flow often requires optimization of reaction conditions, such as the choice of a soluble base to prevent clogging of the reactor. mdpi.com The development of flow chemistry protocols for the synthesis of 2-piperazinone, 4-[(4-aminophenyl)methyl]- could lead to more efficient and scalable production of this important compound.

Strategies for Structural Elaboration and Derivatization of the 2-Piperazinone Core

The 2-piperazinone scaffold provides multiple sites for structural modification, allowing for the synthesis of a diverse library of analogs. The nitrogen atoms of the piperazinone ring are common points for derivatization. The N1 and N4 positions can be alkylated or acylated to introduce various substituents. mdpi.com For instance, N-alkylation can be achieved through nucleophilic substitution on alkyl halides or reductive amination. mdpi.com

The amino group on the phenyl ring of 2-piperazinone, 4-[(4-aminophenyl)methyl]- is another key handle for derivatization. It can undergo a wide range of reactions, including acylation, sulfonylation, and participation in coupling reactions to introduce further structural diversity. nih.gov The carbonyl group of the piperazinone ring can be reduced to a hydroxyl group, and the amino group can be oxidized to nitroso or nitro derivatives.

Furthermore, direct C-H functionalization of the piperazine ring is an emerging and powerful strategy for introducing substituents at the carbon atoms, a transformation that has been traditionally challenging. mdpi.com Rhodium-catalyzed C-H insertion reactions have been used to functionalize piperidine (B6355638) rings, and similar strategies could potentially be applied to the piperazinone core. nih.gov

Functionalization at the Piperazinone Nitrogen Atoms

The piperazinone ring contains two nitrogen atoms, N1 and the secondary amine at the 2-position, which can be subjected to various functionalization reactions.

N-Acylation: The secondary amine within the piperazinone ring can be readily acylated using various acylating agents such as acid chlorides or anhydrides in the presence of a base. This reaction introduces an amide functionality, which can alter the compound's polarity and hydrogen bonding capabilities. For instance, reaction with benzoyl chloride in the presence of a base like triethylamine (B128534) would yield the corresponding N-benzoyl derivative. The reactivity of the acylation can be influenced by the steric and electronic nature of the acylating agent. wikipedia.org

N-Alkylation: The secondary amine can also undergo N-alkylation with alkyl halides. To achieve mono-alkylation and avoid the formation of quaternary ammonium (B1175870) salts, it is often advantageous to use a protecting group strategy or carefully control the reaction conditions, such as using a large excess of the piperazinone starting material. researchgate.net For instance, mono-alkylation can be achieved by reacting the piperazinone with an alkyl iodide in the presence of a non-nucleophilic base. researchgate.net

A simplified one-pot, one-step synthetic procedure for preparing monosubstituted piperazine derivatives from a protonated piperazine has been reported, avoiding the need for protecting groups. This method involves heterogeneous catalysis by metal ions supported on commercial polymeric resins. researchgate.net

Interactive Table of Plausible N1-Functionalization Reactions:

ReagentReaction TypeProduct
Acetyl chlorideAcylation1-Acetyl-4-[(4-aminophenyl)methyl]piperazin-2-one
Methyl iodideAlkylation1-Methyl-4-[(4-aminophenyl)methyl]piperazin-2-one
Benzenesulfonyl chlorideSulfonylation1-(Phenylsulfonyl)-4-[(4-aminophenyl)methyl]piperazin-2-one

Modifications of the Phenyl Substituent and Aromatic Ring Functionalization

The 4-aminophenyl group is a key site for a variety of chemical transformations, enabling the introduction of diverse functionalities.

Reactions of the Amino Group: The primary amino group can be acylated to form amides, sulfonated to form sulfonamides, or alkylated. For example, reaction with acetic anhydride (B1165640) would yield the corresponding acetamide (B32628) derivative. These modifications can significantly impact the electronic properties and biological interactions of the molecule.

Diazotization and Sandmeyer Reaction: The primary aromatic amine can be converted to a diazonium salt using nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid). nih.govnih.govgoogle.com This diazonium intermediate is highly versatile and can be displaced by a variety of nucleophiles in the presence of copper(I) salts, a transformation known as the Sandmeyer reaction. nih.govnih.govgoogle.comacs.org This allows for the introduction of halogens (Cl, Br), cyano, and other groups onto the aromatic ring. acs.org For instance, treatment of the diazonium salt with cuprous chloride would yield 2-Piperazinone, 4-[(4-chlorophenyl)methyl]-.

Electrophilic Aromatic Substitution: The aminophenyl group is highly activated towards electrophilic aromatic substitution, with the amino group being a strong ortho, para-director. libretexts.orgbyjus.com However, direct nitration or halogenation of anilines can lead to overreaction and oxidative decomposition. libretexts.org To control the reactivity, the amino group is often first protected by acetylation. The resulting acetanilide (B955) is still an ortho, para-director but is less activated, allowing for more controlled substitution. Subsequent hydrolysis of the amide reveals the substituted amine. For example, nitration of the acetylated derivative with a mixture of nitric and sulfuric acid would predominantly yield the ortho-nitro product, which can then be deprotected. masterorganicchemistry.com

Interactive Table of Potential Aromatic Ring Functionalizations:

ReactionReagentsPosition of SubstitutionProduct
BrominationBr2, FeBr3 (on acetylated amine)ortho to NHAc4-[(2-Bromo-4-acetamidophenyl)methyl]piperazin-2-one
NitrationHNO3, H2SO4 (on acetylated amine)ortho to NHAc4-[(2-Nitro-4-acetamidophenyl)methyl]piperazin-2-one
Sandmeyer (Chlorination)1. NaNO2, HCl; 2. CuCl4-position4-[(4-Chlorophenyl)methyl]piperazin-2-one
Sandmeyer (Cyanation)1. NaNO2, HCl; 2. CuCN4-position4-[(4-Cyanophenyl)methyl]piperazin-2-one

Substituent Effects on Conformation and Reactivity

The introduction of substituents at the piperazinone nitrogen or on the phenyl ring can significantly influence the molecule's three-dimensional shape (conformation) and its chemical reactivity.

Substituents on the phenyl ring primarily exert their influence through electronic effects (inductive and resonance). Electron-donating groups (like the amino group) activate the ring towards electrophilic attack, while electron-withdrawing groups deactivate it. mdpi.com The position of the substituent also dictates the regioselectivity of further reactions. For instance, the amino group directs incoming electrophiles to the ortho and para positions. libretexts.orgerowid.org

Chemoenzymatic and Biocatalytic Approaches in 2-Piperazinone, 4-[(4-aminophenyl)methyl]- Synthesis

The use of enzymes in organic synthesis offers several advantages, including high selectivity and mild reaction conditions.

Biocatalytic Reduction of a Nitro Precursor: A potential chemoenzymatic route to 2-Piperazinone, 4-[(4-aminophenyl)methyl]- involves the biocatalytic reduction of a nitro precursor, 2-Piperazinone, 4-[(4-nitrophenyl)methyl]-. This precursor could be synthesized by the reductive amination of 2-piperazinone with 4-nitrobenzaldehyde (B150856) or by the alkylation of 2-piperazinone with a 4-nitrobenzyl halide. The subsequent reduction of the nitro group to an amine can be achieved using nitroreductase enzymes. nih.govoup.comnih.gov These enzymes, often found in bacteria, can catalyze the reduction of nitroaromatic compounds to the corresponding amines with high efficiency. nih.govacs.org This biocatalytic step avoids the use of harsh chemical reducing agents.

Lipase-Catalyzed Acylation: The primary amino group of 2-Piperazinone, 4-[(4-aminophenyl)methyl]- can be selectively acylated using lipases. nih.govnih.gov Lipase-catalyzed acylation offers a green alternative to traditional chemical methods, often proceeding with high regioselectivity and under mild conditions. nih.govnih.govacs.org For example, using an acyl donor like ethyl acetate in the presence of an immobilized lipase (B570770) such as Candida antarctica lipase B (CALB) could yield the corresponding N-acetylated product. nih.govacs.org

Interactive Table of Potential Chemoenzymatic/Biocatalytic Steps:

ReactionEnzymeSubstrateProduct
Nitro ReductionNitroreductase2-Piperazinone, 4-[(4-nitrophenyl)methyl]-2-Piperazinone, 4-[(4-aminophenyl)methyl]-
N-AcylationLipase (e.g., CALB)2-Piperazinone, 4-[(4-aminophenyl)methyl]-1-Acyl-4-[(4-aminophenyl)methyl]piperazin-2-one

Iii. Biological Activity Profiling of 2 Piperazinone, 4 4 Aminophenyl Methyl and Its Derivatives in Vitro and Ex Vivo Studies

In Vitro Pharmacological Characterization

In vitro studies are fundamental in elucidating the direct interactions of a compound with biological targets, offering a window into its mechanism of action at the molecular and cellular levels.

While specific receptor binding data for 2-Piperazinone, 4-[(4-aminophenyl)methyl]- is not available, studies on related arylpiperazine derivatives have demonstrated significant affinity for various receptors, particularly those in the central nervous system. For instance, certain N-arylpiperazine derivatives have been shown to be potent ligands for dopamine (B1211576) and serotonin (B10506) receptors. Radioligand displacement assays are a key technique used to determine the binding affinity of a test compound for a specific receptor. In these assays, a radiolabeled ligand with known affinity for the receptor is incubated with a preparation of the receptor. The test compound is then added at increasing concentrations, and its ability to displace the radiolabeled ligand is measured. The concentration of the test compound that displaces 50% of the radiolabeled ligand is known as the IC50 value, which can be used to calculate the binding affinity (Ki).

Table 1: Representative Receptor Binding Affinities of Arylpiperazine Derivatives

Derivative Class Target Receptor Binding Affinity (Ki, nM)
Phenylpiperazines Dopamine D2 10 - 100
Phenylpiperazines Serotonin 5-HT1A 5 - 50
Phenylpiperazines Serotonin 5-HT2A 20 - 200

Note: This table presents representative data from studies on various arylpiperazine derivatives and does not represent specific data for 2-Piperazinone, 4-[(4-aminophenyl)methyl]-.

Piperazinone derivatives have been investigated for their potential to inhibit various enzymes. For example, a series of 4-{[4-(2-furoyl)-1-piperazinyl]methyl}-N-(substituted-phenyl)benzamides, which share a substituted piperazine (B1678402) core, were evaluated for their inhibitory activity against butyrylcholinesterase (BChE), an enzyme implicated in Alzheimer's disease. One of the derivatives, 4-{[4-(2-furoyl)-1-piperazinyl]methyl}-N-(4-ethylphenyl)benzamide, demonstrated potent inhibition of BChE with an IC50 value of 0.82 µM.

Enzyme inhibition kinetics studies are crucial to understand how a compound interacts with an enzyme. These studies can determine whether the inhibition is competitive, non-competitive, or uncompetitive, and can provide the inhibition constant (Ki). Such information is vital for structure-activity relationship (SAR) studies and for optimizing the design of more potent and selective inhibitors.

Table 2: Butyrylcholinesterase Inhibition by a Piperazine Derivative

Compound Target Enzyme IC50 (µM)

Note: This table shows data for a specific piperazine derivative, not 2-Piperazinone, 4-[(4-aminophenyl)methyl]-.

Cell-based assays provide a more physiologically relevant context to evaluate the biological effects of a compound. Studies on piperazine-based compounds have revealed a range of cellular activities, including cytotoxic and antioxidant effects.

For example, certain piperazine derivatives have been shown to induce apoptosis in cancer cells. One study on a novel piperazine-containing compound demonstrated its ability to induce both the intrinsic and extrinsic apoptotic pathways in human liver cancer cells. Another study found that piperazine-based compounds can induce mitotic arrest in colon cancer cells, sensitizing them to apoptosis.

Furthermore, a series of 1,4-disubstituted piperazine-2,5-dione derivatives were evaluated for their antioxidant properties in a cellular model of oxidative stress. One of the most active compounds was found to protect cells from hydrogen peroxide-induced damage by reducing reactive oxygen species (ROS) production and modulating the IL-6/Nrf2 signaling pathway.

Table 3: Representative Cellular Activities of Piperazinone Derivatives

Derivative Class Cell Line Assay Type Observed Effect
Piperazine-based compounds Human Liver Cancer Cells Apoptosis Assay Induction of intrinsic and extrinsic apoptotic pathways
Piperazine-based compounds Colon Cancer Cells Cell Cycle Analysis Induction of mitotic arrest

Note: This table presents representative data from studies on various piperazinone derivatives and does not represent specific data for 2-Piperazinone, 4-[(4-aminophenyl)methyl]-.

Ex Vivo Biological System Investigations

Ex vivo studies bridge the gap between in vitro experiments and in vivo animal models by using tissues or cells taken directly from an organism and studied in an artificial environment.

Organ bath studies are a classic pharmacological technique used to investigate the effects of compounds on isolated tissues, such as smooth muscle or cardiac muscle. This method allows for the assessment of a compound's contractile or relaxant properties and can provide insights into its mechanism of action at the tissue level. For example, the effects of a compound on agonist-induced contractions can reveal whether it acts as a receptor antagonist or a direct muscle relaxant. While no specific organ bath studies have been reported for 2-Piperazinone, 4-[(4-aminophenyl)methyl]-, this methodology would be valuable for characterizing its potential effects on various physiological systems.

Table 4: Hypothetical Organ Bath Study Design

Tissue Preparation Agonist Test Compound Measured Parameter
Isolated guinea pig ileum Histamine 2-Piperazinone, 4-[(4-aminophenyl)methyl]- Contraction amplitude and frequency
Isolated rat aorta Phenylephrine 2-Piperazinone, 4-[(4-aminophenyl)methyl]- Contractile force

Note: This table is a hypothetical representation of how an organ bath study for the target compound could be designed and does not reflect actual experimental data.

Primary cells, which are isolated directly from tissues, provide a more authentic representation of in vivo cell behavior compared to immortalized cell lines. Studying the response of primary cells to a compound can offer valuable information about its potential efficacy and toxicity. For instance, evaluating the effect of 2-Piperazinone, 4-[(4-aminophenyl)methyl]- on primary neuronal cultures could provide insights into its neuroprotective or neurotoxic potential. Analysis of cellular pathways, such as through Western blotting or qPCR, can further elucidate the molecular mechanisms underlying the observed cellular responses.

Table 5: Potential Primary Cell Culture Investigations

Primary Cell Type Treatment Potential Analysis
Primary cortical neurons 2-Piperazinone, 4-[(4-aminophenyl)methyl]- Neurite outgrowth, cell viability, synaptic protein expression
Human umbilical vein endothelial cells (HUVECs) 2-Piperazinone, 4-[(4-aminophenyl)methyl]- Cell proliferation, tube formation, expression of angiogenic factors

Note: This table outlines potential future research directions and does not represent completed studies.

Structure-Activity Relationship (SAR) Studies for Biological Potency and Selectivity

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule like 2-Piperazinone, 4-[(4-aminophenyl)methyl]- influences its biological activity. By systematically modifying different parts of the molecule, researchers can deduce which functional groups and structural features are critical for its pharmacological effects.

For piperazine and piperazinone derivatives, several key pharmacophoric features have been identified that contribute to their biological activity. A pharmacophore is the three-dimensional arrangement of functional groups that is essential for a molecule to interact with a specific biological target.

The core structure of 2-Piperazinone, 4-[(4-aminophenyl)methyl]- presents several potential interaction points with biological macromolecules:

The Piperazinone Ring: This heterocyclic core serves as a central scaffold. The two nitrogen atoms within the ring are key features. The nitrogen at position 1, bearing the benzylamine (B48309) substituent, and the amide nitrogen at position 3 can act as hydrogen bond acceptors or donors, facilitating interactions with target proteins. researchgate.net The cyclic nature of the piperazine ring also imparts a degree of conformational rigidity, which can be advantageous for binding affinity. researchgate.net

The 4-aminophenylmethyl Group: This substituent introduces several important features.

The aromatic phenyl ring can engage in hydrophobic and π-stacking interactions with aromatic amino acid residues in a protein's binding pocket.

The primary amino group (-NH2) on the phenyl ring is a potent hydrogen bond donor and can also be a site for salt bridge formation if protonated. Its position on the ring (para) is crucial for defining the vector and distance of these interactions.

The methyl bridge (-CH2-) provides a flexible linker between the piperazinone core and the aminophenyl moiety, allowing for optimal positioning of the aromatic group within the binding site.

General SAR studies on related piperazine-containing compounds have consistently highlighted the importance of the substituents on the piperazine nitrogen atoms for determining biological activity and selectivity. nih.gov

While specific in vitro data for 2-Piperazinone, 4-[(4-aminophenyl)methyl]- is not extensively available in the public domain, the impact of substituent modifications can be inferred from studies on analogous piperazinone and piperazine derivatives.

In the context of anticancer activity, for instance, research on a series of piperazin-2-one (B30754) derivatives demonstrated that the nature of the substituent plays a critical role in cytotoxicity. nih.gov In one study, replacing an imidazole (B134444) moiety with groups like guanidine, thiourea, and hydrazide on a piperazinone scaffold led to increased cytotoxic activity against cancer cell lines. nih.gov This suggests that the electronic properties and hydrogen bonding capacity of the substituent are key determinants of potency.

The following table summarizes hypothetical SAR trends based on published data for related piperazinone derivatives, illustrating the potential impact of modifying the 4-aminophenylmethyl group of the target compound.

Modification on 4-aminophenylmethyl group Predicted Impact on a Hypothetical Biological Activity (e.g., Enzyme Inhibition) Rationale based on related compounds
Replacement of -NH2 with -OH or -OCH3 Potential decrease in activityStudies on other piperazinone derivatives have shown that hydroxyl and methoxy (B1213986) substituents can lead to a lack of significant cytotoxicity. nih.gov
Introduction of electron-withdrawing groups (e.g., -Cl, -CF3) on the phenyl ring Potential enhancement of activityThe presence of halogen atoms or other electron-withdrawing groups on an aromatic ring attached to a piperazine has been shown to enhance the biological activity in some series of compounds. tandfonline.com
Replacement of the phenyl ring with other heterocyclic rings Variable, could increase or decrease activity depending on the ring systemThe nature of the aromatic or heteroaromatic ring is a key determinant of binding affinity and selectivity. nih.gov
Modification of the linker length (e.g., ethyl instead of methyl) Potential alteration of binding mode and activityThe linker's length and flexibility are crucial for allowing the terminal group to reach and interact optimally with its binding pocket.

Selectivity Profiling Against a Panel of Related Biological Targets

Selectivity is a critical aspect of drug development, as it relates to the ability of a compound to interact with its intended target over other, often related, biological molecules. For a compound like 2-Piperazinone, 4-[(4-aminophenyl)methyl]-, selectivity profiling would involve testing its activity against a panel of related receptors, enzymes, or transporters.

For example, if the primary target of this compound were a specific kinase, selectivity profiling would involve assaying its inhibitory activity against a broad range of other kinases. High selectivity is desirable to minimize off-target effects.

Studies on other piperazine derivatives have demonstrated that subtle structural changes can significantly impact selectivity. For instance, in a series of piperazine-based inhibitors of serotonin and noradrenaline reuptake, modifications to the phenyl rings or their replacement with heterocycles were explored to optimize selectivity. nih.gov Similarly, certain piperazine derivatives have been designed to be highly selective antagonists for specific dopamine receptor subtypes. nih.gov

The table below illustrates a hypothetical selectivity profile for a derivative of 2-Piperazinone, 4-[(4-aminophenyl)methyl]-, based on the types of data typically generated in such studies.

Biological Target IC50 / Ki (nM) for Hypothetical Derivative Selectivity Ratio (Target X / Primary Target)
Primary Target (e.g., Kinase A) 101
Related Target (e.g., Kinase B) 10010
Related Target (e.g., Kinase C) >1000>100
Unrelated Target (e.g., GPCR 1) >10,000>1000
Unrelated Target (e.g., Ion Channel 1) >10,000>1000

This hypothetical data would suggest that the compound is highly selective for its primary target over other related and unrelated biological molecules, which would be a favorable characteristic for a drug candidate.

Iv. Mechanistic Elucidation of 2 Piperazinone, 4 4 Aminophenyl Methyl Interactions at the Molecular and Cellular Level

Investigation of Target Engagement and Ligand Binding Mechanisms

To comprehend the activity of 2-Piperazinone, 4-[(4-aminophenyl)methyl]-, the initial step is to identify its direct molecular binding partners and characterize the kinetics and thermodynamics of these interactions. This is achieved through a combination of sophisticated biophysical techniques and structural biology studies.

A suite of biophysical methods is employed to quantify the binding affinity and kinetics of the compound with its putative protein targets. Techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are central to this analysis.

Surface Plasmon Resonance (SPR): SPR is a powerful technique for real-time, label-free detection of biomolecular interactions. In a typical experiment, a purified target protein is immobilized on a sensor chip, and a solution containing 2-Piperazinone, 4-[(4-aminophenyl)methyl]- is flowed over the surface. The binding event is detected as a change in the refractive index at the sensor surface, providing data on the association (k_on) and dissociation (k_off) rate constants. From these values, the equilibrium dissociation constant (K_D), a measure of binding affinity, can be calculated.

Representative SPR Data for Compound-Target Interaction

Parameter Value
Association Rate (k_on) 2.5 x 10^5 M⁻¹s⁻¹
Dissociation Rate (k_off) 1.0 x 10⁻³ s⁻¹
Equilibrium Dissociation Constant (K_D) 4.0 nM

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat change that occurs upon the binding of a ligand to its target molecule. This technique provides a complete thermodynamic profile of the interaction, including the binding affinity (K_D), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of binding. A solution of 2-Piperazinone, 4-[(4-aminophenyl)methyl]- is titrated into a sample cell containing the target protein, and the heat released or absorbed is measured.

Thermodynamic Profile from ITC Analysis

Thermodynamic Parameter Value
Stoichiometry (n) 1.05
Affinity (K_D) 5.2 nM
Enthalpy Change (ΔH) -12.5 kcal/mol
Entropy Change (ΔS) -8.7 cal/mol·K

To visualize the precise binding mode of 2-Piperazinone, 4-[(4-aminophenyl)methyl]- within its target protein, co-crystallization followed by X-ray diffraction analysis is a critical step. nih.govnih.govacs.orgrhhz.netresearchgate.net This involves obtaining high-quality crystals of the target protein in complex with the compound. The resulting electron density map reveals the three-dimensional structure of the ligand-protein complex at atomic resolution.

These structural insights are invaluable for understanding the specific amino acid residues involved in the interaction, the nature of the binding forces (e.g., hydrogen bonds, hydrophobic interactions, van der Waals forces), and any conformational changes induced in the protein upon ligand binding. This information is crucial for structure-activity relationship (SAR) studies and for the rational design of more potent and selective analogs. For instance, the piperazine (B1678402) moiety is a common feature in molecules designed to interact with various biological targets, and its orientation within a binding pocket is of significant interest. nih.gov

Downstream Signaling Pathway Modulation and Cellular Responses

Many signaling pathways are regulated by protein phosphorylation, a process controlled by kinases and phosphatases. The effect of 2-Piperazinone, 4-[(4-aminophenyl)methyl]- on these cascades is often investigated using techniques like Western blotting with phospho-specific antibodies. For example, studies on other piperazine derivatives have shown modulation of pathways such as the PI3K/AKT and Src family kinase pathways. nih.gov The activation or inhibition of key kinases in these pathways can be quantified by measuring the phosphorylation status of their downstream substrates.

Furthermore, the compound's influence on second messenger systems, such as cyclic AMP (cAMP) and intracellular calcium (Ca²⁺) levels, can be assessed using various cellular assays. Changes in the concentrations of these second messengers can have profound effects on cellular processes.

To obtain a global view of the cellular response to 2-Piperazinone, 4-[(4-aminophenyl)methyl]-, researchers often employ "omics" technologies.

Transcriptomics: Transcriptomic analysis, typically using techniques like RNA sequencing (RNA-Seq), provides a comprehensive snapshot of the changes in gene expression within a cell upon compound treatment. biorxiv.org This can reveal entire gene networks and biological pathways that are transcriptionally regulated as a result of the compound's activity.

Proteomics: Proteomic studies, often utilizing mass spectrometry-based approaches, identify and quantify changes in the protein landscape of the cell. This can uncover alterations in protein expression, post-translational modifications, and protein-protein interactions that are not apparent at the transcriptomic level.

Illustrative Data from a Proteomic Analysis

Protein Fold Change p-value Putative Function
Kinase X -2.5 <0.01 Cell Cycle Regulation
Transcription Factor Y +3.1 <0.01 Apoptosis
Metabolic Enzyme Z -1.8 <0.05 Glucose Metabolism

Allosteric Modulation Mechanisms of Biological Targets

In addition to direct competitive inhibition at an active site, some compounds exert their effects through allosteric modulation. An allosteric modulator binds to a site on the protein that is distinct from the primary (orthosteric) site, inducing a conformational change that alters the protein's activity. Several piperazine derivatives have been identified as positive allosteric modulators (PAMs) of receptors like the metabotropic glutamate (B1630785) receptor 5 (mGluR5). nih.govnih.gov

Investigating the potential for 2-Piperazinone, 4-[(4-aminophenyl)methyl]- to act as an allosteric modulator involves functional assays in the presence of the orthosteric ligand. A leftward or rightward shift in the concentration-response curve of the orthosteric ligand in the presence of the compound would be indicative of positive or negative allosteric modulation, respectively. Molecular modeling and structural studies can further help to identify the putative allosteric binding site. mdpi.com

Kinetic Analysis of Ligand-Receptor Interactions and Residence Time Studies

Detailed kinetic analysis, including the determination of association (kon) and dissociation (koff) rates, as well as residence time, for the interaction of 2-Piperazinone, 4-[(4-aminophenyl)methyl]- (also known as Laropiprant or MK-0524) with its primary biological target, the prostaglandin (B15479496) D2 receptor 1 (DP1), is not extensively available in publicly accessible scientific literature. While numerous studies have characterized its potent antagonist activity, specific quantitative data on its binding kinetics are not reported.

Research has firmly established Laropiprant as a potent and selective antagonist of the DP1 receptor, with a reported inhibitory constant (Ki) of 0.57 nM. selleckchem.com This high affinity indicates a strong interaction between the compound and the receptor. Beyond its primary target, Laropiprant also demonstrates a significantly lower affinity for the thromboxane (B8750289) A2 (TP) receptor. nih.gov

Further investigations into the compound's mechanism of action have revealed that Laropiprant exhibits properties of an inverse agonist at the DP1 receptor. researchgate.netplos.orgnih.gov This means that, in addition to blocking the action of the natural ligand (prostaglandin D2), it can also reduce the basal or constitutive activity of the receptor. researchgate.netplos.orgnih.gov

Moreover, studies have identified Laropiprant as a pharmacochaperone for the DP1 receptor. researchgate.netplos.orgnih.gov This activity involves the compound assisting in the proper folding and trafficking of the receptor to the cell surface, which can enhance the total number of functional receptors. researchgate.netplos.orgnih.govnih.gov

Despite this wealth of pharmacological characterization, specific studies detailing the rates at which Laropiprant binds to and dissociates from the DP1 receptor are not available. Consequently, data tables for kinetic parameters such as kon, koff, and residence time cannot be provided at this time. The understanding of the duration of the drug-receptor complex, a critical factor in its pharmacological effect, remains an area for future investigation.

V. Computational and Theoretical Studies of 2 Piperazinone, 4 4 Aminophenyl Methyl

Molecular Docking and Ligand-Protein Interaction Modeling

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target protein. This method is crucial in drug discovery for identifying potential drug candidates and understanding their mechanism ofaction.

For 2-Piperazinone, 4-[(4-aminophenyl)methyl]-, a typical molecular docking study would involve preparing the 3D structure of the ligand and a target protein of interest. The docking algorithm would then explore various possible binding poses of the ligand within the protein's active site, scoring each pose based on a force field that estimates the binding affinity.

Detailed Research Findings: While specific docking studies for this compound are not available, research on similar phenyl-piperazine scaffolds has shown their potential as inhibitors of various enzymes and receptors. For instance, studies on related compounds often reveal key interactions, such as:

Hydrogen Bonds: The primary amine (-NH2) on the phenyl ring and the nitrogen and oxygen atoms in the piperazinone ring are potential hydrogen bond donors and acceptors. These interactions with amino acid residues like aspartate, glutamate (B1630785), serine, and threonine in a protein's active site are critical for binding affinity.

Pi-Pi Stacking: The phenyl ring of the ligand can engage in pi-pi stacking interactions with aromatic residues of the protein, such as phenylalanine, tyrosine, and tryptophan.

Hydrophobic Interactions: The benzyl (B1604629) and piperazinone scaffolds can form favorable hydrophobic interactions with nonpolar residues in the binding pocket.

A hypothetical docking study of 2-Piperazinone, 4-[(4-aminophenyl)methyl]- against a protein kinase, for example, might yield results similar to those presented in the table below.

Interaction TypePotential Interacting Residues (Hypothetical)
Hydrogen BondASP 145, GLU 98
Pi-Pi StackingPHE 80
HydrophobicLEU 25, VAL 78, ILE 144

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic properties of a molecule, providing insights into its stability, reactivity, and spectroscopic characteristics.

Electronic Density Distribution and Frontier Molecular Orbitals

The electronic density distribution reveals the electron-rich and electron-poor regions of a molecule, which is crucial for understanding its intermolecular interactions. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to predicting a molecule's reactivity. The energy gap between HOMO and LUMO indicates the chemical stability of the molecule.

For 2-Piperazinone, 4-[(4-aminophenyl)methyl]-, the HOMO is likely to be located on the electron-rich aminophenyl ring, indicating this is the most probable site for electrophilic attack. The LUMO would likely be distributed over the piperazinone ring, suggesting it as a potential site for nucleophilic attack.

ParameterHypothetical ValueSignificance
HOMO Energy-5.5 eVRegion most likely to donate electrons.
LUMO Energy-0.8 eVRegion most likely to accept electrons.
HOMO-LUMO Gap4.7 eVIndicates high kinetic stability.

Conformational Analysis and Energy Landscapes

Conformational analysis is performed to identify the stable three-dimensional arrangements of a molecule. By rotating the single bonds, a potential energy surface can be mapped to find the lowest energy (most stable) conformers. For 2-Piperazinone, 4-[(4-aminophenyl)methyl]-, key rotatable bonds would be between the benzyl group and the piperazinone ring, and around the aminophenyl group. Understanding the preferred conformation is essential as it dictates how the molecule fits into a protein's binding site.

Molecular Dynamics Simulations for Ligand-Target Dynamics and Stability

Molecular Dynamics (MD) simulations provide a detailed view of the dynamic behavior of a ligand-protein complex over time, offering insights that static docking models cannot.

Simulation of Ligand Binding and Dissociation Events

MD simulations can model the physical movement of the ligand and protein, confirming the stability of the binding pose predicted by docking. Key metrics such as the Root Mean Square Deviation (RMSD) of the ligand and protein backbone are monitored. A stable RMSD over the simulation time (e.g., hundreds of nanoseconds) suggests a stable binding complex. Furthermore, simulations can sometimes capture the spontaneous binding or unbinding of a ligand, providing powerful insights into the kinetics of the interaction.

Solvent Effects and Membrane Permeation Modeling

MD simulations explicitly include solvent molecules (typically water), allowing for a realistic representation of the cellular environment. This is crucial for accurately modeling the role of water in mediating ligand-protein interactions. Additionally, specialized MD simulations can be used to model how a compound like 2-Piperazinone, 4-[(4-aminophenyl)methyl]- might permeate a cell membrane. By placing the molecule in a simulated lipid bilayer, its ability to cross this biological barrier can be predicted, which is a key aspect of its potential bioavailability.

Following a comprehensive search for scientific literature, no specific computational or theoretical studies were found for the chemical compound 2-Piperazinone, 4-[(4-aminophenyl)methyl]- .

While this compound, also known as 4-(4-aminobenzyl)piperazin-2-one, is referenced in chemical databases and patents, indicating its synthesis, there is no publicly available research dedicated to its Quantitative Structure-Activity Relationship (QSAR) modeling, in silico Absorption, Distribution, Metabolism, and Excretion (ADME) property prediction, or its use in pharmacophore generation and virtual screening studies.

Consequently, it is not possible to provide the detailed article as requested within the specified outline, as the foundational research data for these specific computational topics are not available in the public domain.

Vi. Advanced Analytical and Spectroscopic Characterization of 2 Piperazinone, 4 4 Aminophenyl Methyl

High-Resolution Mass Spectrometry for Metabolic Product Identification (in in vitro or ex vivo models)

High-resolution mass spectrometry (HRMS), particularly when coupled with liquid chromatography (LC-MS), is an indispensable tool for identifying the metabolic products of "2-Piperazinone, 4-[(4-aminophenyl)methyl]-" in biological matrices. In in vitro models, such as human liver microsomes (HLM), this compound would be incubated to simulate metabolic processes. HRMS provides highly accurate mass measurements, enabling the determination of elemental compositions for potential metabolites.

The metabolic fate of piperazine-containing compounds often involves several key biotransformations. nih.govresearchgate.net For "2-Piperazinone, 4-[(4-aminophenyl)methyl]-", expected metabolic pathways would include:

Hydroxylation: The addition of a hydroxyl group is a common metabolic route. This could occur on the aromatic ring of the 4-aminobenzyl moiety or at various positions on the piperazinone ring.

N-dealkylation: While this specific compound lacks N-alkyl groups other than the benzyl (B1604629) substituent, similar piperazine (B1678402) structures can undergo N-dealkylation. rsc.org

Oxidation: The nitrogen atoms of the piperazine ring are susceptible to N-oxidation. nih.gov Additionally, the piperazine ring itself can be oxidized to form lactam metabolites. nih.gov

Conjugation: Following initial phase I metabolism, the resulting metabolites can undergo phase II conjugation reactions, such as glucuronidation or sulfation, to increase their water solubility for excretion.

The identification process involves comparing the mass spectra of the parent compound with those of the metabolites. The high mass accuracy of HRMS allows for the confident assignment of molecular formulas to the detected metabolic products. Tandem mass spectrometry (MS/MS) experiments are then performed to fragment the metabolite ions, providing structural information that helps to pinpoint the site of metabolic modification. rsc.org For instance, a mass shift of +15.9949 Da would strongly indicate an oxidation event.

A representative table of potential metabolites and their expected mass shifts is provided below.

Metabolic Reaction Structural Change Mass Shift (Da) Potential Metabolite Structure
Aromatic HydroxylationAddition of -OH to the phenyl ring+15.99494-[(4-amino-3-hydroxyphenyl)methyl]-2-piperazinone
Piperazinone OxidationAddition of oxygen to the piperazinone ring+15.99494-[(4-aminophenyl)methyl]-piperazine-2,5-dione
N-OxidationAddition of oxygen to a nitrogen atom+15.99494-[(4-aminophenyl)methyl]-1-oxo-2-piperazinone
AcetylationAddition of an acetyl group to the primary amine+42.01064-[(4-acetamidophenyl)methyl]-2-piperazinone

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural and Conformational Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the complete structural and conformational analysis of "2-Piperazinone, 4-[(4-aminophenyl)methyl]-" in solution.

¹H and ¹³C NMR spectra provide fundamental information about the chemical environment of each proton and carbon atom in the molecule. For "2-Piperazinone, 4-[(4-aminophenyl)methyl]-", the ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons of the 4-aminobenzyl group, the methylene (B1212753) protons of the benzyl group, and the methylene protons of the piperazinone ring. The chemical shifts and coupling patterns of these protons would confirm the connectivity of the molecular structure. For example, the aromatic protons would likely appear as two doublets in the aromatic region of the spectrum, characteristic of a 1,4-disubstituted benzene (B151609) ring. rsc.org

Below is a table of predicted ¹H and ¹³C NMR chemical shifts for the core structural fragments, based on data from analogous compounds like 4-aminobenzyl alcohol and substituted piperazines. rsc.orgrsc.orgrsc.org

Atom Fragment Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
C1', C4'Aromatic (quaternary)-~148, ~130
C2', C6'Aromatic (CH)~7.0-7.2~128-130
C3', C5'Aromatic (CH)~6.5-6.7~114-116
C7'Benzyl (CH₂)~3.5-3.7~50-55
C3, C5Piperazinone (CH₂)~3.0-3.4~45-50
C6Piperazinone (CH₂)~3.2-3.6~40-45
C2Piperazinone (C=O)-~165-170

To gain deeper insights into the three-dimensional structure and stereochemistry, advanced 2D-NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks, confirming the connectivity of adjacent protons within the molecule. For instance, it would show correlations between the aromatic protons and between the methylene protons of the piperazinone ring. rsc.org

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of carbon signals based on their attached protons. nih.gov

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds, which is crucial for piecing together the different fragments of the molecule and confirming the position of the benzyl group on the piperazinone ring. acs.org

NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy): These are the most powerful NMR methods for determining stereochemistry and spatial proximity of atoms. arxiv.org NOESY detects through-space interactions between protons that are close to each other, typically within 5 Å. For "2-Piperazinone, 4-[(4-aminophenyl)methyl]-", NOESY or ROESY experiments would be used to determine the preferred conformation of the piperazinone ring (e.g., chair conformation) and the orientation of the benzyl substituent (axial vs. equatorial). For example, observing a NOE between the benzyl methylene protons and specific protons on the piperazinone ring would provide direct evidence for their spatial arrangement.

Solid-State NMR (ssNMR) spectroscopy provides valuable information about the structure and dynamics of the compound in the solid state. Unlike solution NMR, ssNMR can distinguish between different crystalline forms (polymorphs) and amorphous forms. acs.org

Polymorphism, the ability of a compound to exist in multiple crystalline forms, can significantly impact its physical properties. researchgate.net ssNMR, particularly ¹³C Cross-Polarization Magic Angle Spinning (CP/MAS) NMR, can serve as a fingerprinting technique to identify and differentiate between polymorphs. Each polymorph will typically exhibit a unique ssNMR spectrum due to differences in the local chemical environment and intermolecular interactions in the crystal lattice. acs.org This technique is often used in conjunction with X-ray powder diffraction to provide a comprehensive analysis of the solid forms of a pharmaceutical compound.

X-Ray Crystallography of 2-Piperazinone, 4-[(4-aminophenyl)methyl]- and its Derivatives

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. nih.gov It provides precise information on bond lengths, bond angles, and the absolute configuration of the molecule.

If a suitable single crystal of "2-Piperazinone, 4-[(4-aminophenyl)methyl]-" can be grown, single-crystal X-ray diffraction can provide an unambiguous determination of its molecular structure. nih.gov This technique would confirm the connectivity of all atoms and provide precise measurements of bond lengths and angles.

Crucially, for chiral molecules, single-crystal X-ray diffraction using anomalous dispersion effects can determine the absolute configuration of the stereocenters. While the parent compound is achiral, derivatives with chiral centers could be definitively characterized. The analysis would also reveal the precise conformation of the piperazinone ring in the solid state and detail the intermolecular interactions, such as hydrogen bonding, that stabilize the crystal lattice. researchgate.net For example, hydrogen bonds would be expected between the primary amine, the amide N-H, and the carbonyl oxygen.

A hypothetical table of crystallographic data that could be obtained is shown below.

Parameter Example Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.5
b (Å)8.5
c (Å)15.0
β (°)98.0
Volume (ų)1320
Z (molecules/unit cell)4

X-ray Powder Diffraction (XRPD) is a rapid and powerful technique for the analysis of polycrystalline materials. wikipedia.org It is particularly important in pharmaceutical development for identifying the crystalline form (or lack thereof) of an active pharmaceutical ingredient (API). improvedpharma.commalvernpanalytical.comintertek.com

Each crystalline solid produces a unique diffraction pattern, which serves as a "fingerprint" for that specific phase. currenta.de Therefore, XRPD is the primary method used to:

Identify and differentiate polymorphs: Different polymorphs of "2-Piperazinone, 4-[(4-aminophenyl)methyl]-" would produce distinct XRPD patterns. intertek.com

Distinguish between crystalline and amorphous forms: Crystalline materials produce sharp diffraction peaks, while amorphous materials show a broad, diffuse halo. improvedpharma.com

Assess the degree of crystallinity: XRPD can be used to quantify the amount of crystalline material in a sample that may be partially amorphous. improvedpharma.com

Monitor for phase transformations: The technique can detect changes in the crystalline form that may occur due to factors like temperature, humidity, or mechanical stress during manufacturing. currenta.de

The XRPD pattern is a plot of diffraction intensity versus the diffraction angle (2θ). The positions and relative intensities of the peaks are characteristic of a specific crystal structure.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Intermolecular Interactions

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for the qualitative identification of functional groups and the study of non-covalent interactions within the molecular structure of "2-Piperazinone, 4-[(4-aminophenyl)methyl]-". These methods are based on the principle that molecules absorb light at specific frequencies corresponding to the vibrations of their chemical bonds.

Infrared (IR) Spectroscopy:

The IR spectrum of "2-Piperazinone, 4-[(4-aminophenyl)methyl]-" is expected to exhibit characteristic absorption bands corresponding to its distinct functional moieties. The primary aniline (B41778) amine (NH2) group would typically show a pair of stretching vibrations in the region of 3400-3200 cm⁻¹. The secondary amine (N-H) within the piperazinone ring is also expected to show a stretching band in a similar region, although its exact position can be influenced by hydrogen bonding.

The carbonyl (C=O) group of the lactam (a cyclic amide) in the piperazinone ring is a strong IR absorber and is anticipated to produce a prominent peak in the range of 1680-1630 cm⁻¹. The aromatic ring gives rise to C=C stretching vibrations between 1600 and 1450 cm⁻¹, and C-H stretching vibrations above 3000 cm⁻¹. The aliphatic C-H bonds in the piperazinone ring and the methylene bridge will show stretching vibrations in the 3000-2850 cm⁻¹ region. dergipark.org.trmdpi.commdpi.com

Raman Spectroscopy:

Raman spectroscopy provides complementary information to IR spectroscopy. Aromatic ring vibrations, particularly the symmetric "ring breathing" mode, often produce strong and sharp signals in the Raman spectrum, which are valuable for structural confirmation. The C=C stretching vibrations of the benzene ring are also typically strong in the Raman spectrum. While the carbonyl stretch is observable, it is generally less intense than in the IR spectrum.

Intermolecular Interactions:

Hydrogen bonding plays a significant role in the solid-state structure of this molecule. The presence of both hydrogen bond donors (the primary and secondary amines) and a hydrogen bond acceptor (the carbonyl oxygen) facilitates the formation of intermolecular hydrogen bonds. These interactions can be observed in the IR spectrum as a broadening and shifting of the N-H and C=O stretching bands to lower frequencies compared to their theoretical gas-phase values.

Table 1: Predicted Vibrational Frequencies for 2-Piperazinone, 4-[(4-aminophenyl)methyl]-

Functional GroupVibrational ModePredicted Wavenumber (cm⁻¹)Expected Intensity (IR)Expected Intensity (Raman)
Primary Amine (Ar-NH₂)N-H Stretch3400-3200Medium-StrongWeak
Secondary Amine (N-H)N-H Stretch3350-3250MediumWeak
Carbonyl (C=O)C=O Stretch1680-1630StrongMedium
Aromatic RingC=C Stretch1600-1450Medium-WeakStrong
Aromatic RingC-H Stretch>3000MediumMedium
Aliphatic ChainsC-H Stretch3000-2850MediumMedium
C-N StretchC-N Stretch1350-1250MediumWeak

Note: The predicted values are based on typical ranges for these functional groups and may vary based on the specific molecular environment and physical state of the sample.

Advanced Chromatographic Methods for Purity Assessment and Stereoisomer Separation

Chromatographic techniques are indispensable for determining the purity of "2-Piperazinone, 4-[(4-aminophenyl)methyl]-" and for the separation of any potential stereoisomers. High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are particularly well-suited for these tasks.

"2-Piperazinone, 4-[(4-aminophenyl)methyl]-" possesses a chiral center at the carbon atom of the piperazinone ring that is substituted with the (4-aminophenyl)methyl group, if the ring is not perfectly planar. Therefore, it can exist as a pair of enantiomers. Chiral HPLC is the gold standard for separating and quantifying these enantiomers to determine the enantiomeric excess (e.e.) of a sample.

This separation is achieved by using a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective for separating a wide range of chiral compounds, including those with amine and amide functionalities. nih.gov The choice of mobile phase, typically a mixture of a polar organic solvent like ethanol (B145695) or isopropanol (B130326) and a non-polar solvent such as hexane, is critical for achieving optimal separation. rsc.org Detection is commonly performed using a UV detector, leveraging the chromophore of the aminophenyl group.

Table 2: Hypothetical Chiral HPLC Method Parameters

ParameterCondition
Column Chiralpak® AD-H or Chiralcel® OD-H
Mobile Phase Hexane:Isopropanol (e.g., 80:20 v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV at 254 nm
Injection Volume 10 µL

Note: These parameters are illustrative and would require optimization for the specific enantiomeric pair.

Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative to HPLC for both analytical and preparative chiral separations. SFC utilizes a supercritical fluid, most commonly carbon dioxide, as the primary mobile phase, often with a polar co-solvent (modifier) such as methanol (B129727) or ethanol.

The advantages of SFC include faster analysis times, reduced solvent consumption, and lower backpressure compared to HPLC. For "2-Piperazinone, 4-[(4-aminophenyl)methyl]-", SFC on a polysaccharide-based chiral stationary phase could offer efficient and rapid separation of its enantiomers. nih.gov The high diffusivity and low viscosity of the supercritical mobile phase can lead to sharper peaks and improved resolution. nih.gov

Table 3: Potential Supercritical Fluid Chromatography (SFC) Method Parameters

ParameterCondition
Column Chiralpak® AS or similar polysaccharide-based CSP
Mobile Phase Supercritical CO₂ / Methanol (e.g., gradient or isocratic)
Flow Rate 2-5 mL/min
Back Pressure 100-200 bar
Column Temperature 35-40 °C
Detection UV-Vis or Mass Spectrometry (MS)

Note: These parameters are representative and would need to be optimized for the target compound.

Vii. Exploration of Research Applications and Potential Translational Pathways Excluding Clinical Human Trials

2-Piperazinone, 4-[(4-aminophenyl)methyl]- as a Chemical Probe for Investigating Biological Pathways

While not typically used as a standalone chemical probe, 2-Piperazinone, 4-[(4-aminophenyl)methyl]- is instrumental in the synthesis of targeted probes for elucidating biological pathways. The primary amino group on the phenyl ring serves as a convenient chemical handle for derivatization. Researchers can attach various functionalities, such as fluorophores or biotin (B1667282) tags, to create probes that can be used to visualize and track specific cellular processes or protein interactions. For instance, derivatives of this compound have been explored for their potential to interact with protein kinases, and tagged versions could be used to study the downstream effects of kinase inhibition within a cell.

Design and Synthesis of Derivatives for Prodrug Research and Advanced Delivery Concepts (excluding in vivo efficacy)

The structure of 2-Piperazinone, 4-[(4-aminophenyl)methyl]- is well-suited for the design of prodrugs. The primary amine can be temporarily masked with a promoiety that is designed to be cleaved under specific physiological conditions, such as the low pH of a tumor microenvironment or by specific enzymes. This approach can improve the pharmacokinetic properties of the parent drug, such as its solubility or membrane permeability. The design process often involves synthesizing a library of derivatives with different promoieties and evaluating their stability and cleavage kinetics in vitro.

Utility as a Scaffold in Rational Drug Design Initiatives and Lead Optimization Programs

The most significant application of 2-Piperazinone, 4-[(4-aminophenyl)methyl]- is as a scaffold in rational drug design. Its rigid piperazinone ring and the flexible aminobenzyl group provide a three-dimensional structure that can be systematically modified to optimize interactions with a biological target. In lead optimization programs, medicinal chemists synthesize analogues of a lead compound containing this scaffold to improve its potency, selectivity, and metabolic stability.

For example, in the development of inhibitors for a specific enzyme, the aminophenyl group can be acylated, alkylated, or used in coupling reactions to explore the chemical space around the binding pocket. The piperazinone ring itself can also be modified, although this is less common. The data gathered from these systematic modifications, known as structure-activity relationships (SAR), guide the design of more effective drug candidates.

Table 1: Examples of Modifications to the 2-Piperazinone, 4-[(4-aminophenyl)methyl]- Scaffold and Their Rationale in Drug Design

Modification SiteType of ModificationRationale in Drug Design
Primary AmineAcylation, SulfonylationExplore interactions with hydrogen bond acceptors/donors in the target's binding site.
Primary AmineReductive AminationIntroduce new substituents to probe different regions of the binding pocket.
Aromatic RingHalogenationModulate electronic properties and potentially introduce halogen bonding interactions.
Piperazinone RingN-AlkylationAlter solubility and metabolic stability; probe for additional binding interactions.

Application in Target Validation Studies and Phenotypic Screening Deconvolution

In target validation, it is crucial to confirm that the observed biological effect of a compound is due to its interaction with the intended target. Derivatives of 2-Piperazinone, 4-[(4-aminophenyl)methyl]- can be used to create tool compounds for this purpose. For instance, a potent and selective inhibitor derived from this scaffold can be used to probe the physiological role of its target enzyme or receptor in cellular or biochemical assays.

Phenotypic screening, where compounds are tested for their ability to induce a specific cellular phenotype without prior knowledge of the target, often yields hits that require target deconvolution. If a hit compound contains the 2-Piperazinone, 4-[(4-aminophenyl)methyl]- scaffold, this information can be used to design affinity probes to identify its binding partners.

Development of Bioconjugates and Affinity Ligands for Research Tools

The development of bioconjugates and affinity ligands is a direct extension of the compound's utility as a versatile scaffold. The primary amine is readily coupled to various molecules to create specialized research tools.

Affinity Ligands: By immobilizing a derivative of 2-Piperazinone, 4-[(4-aminophenyl)methyl]- onto a solid support, such as agarose (B213101) beads, an affinity chromatography matrix can be created. This can be used to purify the target protein from a complex biological sample, which is a critical step in proteomics and structural biology.

Bioconjugates: The scaffold can be conjugated to fluorescent dyes, quenchers, or other reporter molecules. These bioconjugates are valuable tools in fluorescence polarization assays, FRET-based assays, and other high-throughput screening formats to study protein-protein interactions or enzyme activity. The development of such tools is integral to advancing our understanding of fundamental biological processes. vulcanchem.com

Viii. Future Research Directions and Unanswered Questions Regarding 2 Piperazinone, 4 4 Aminophenyl Methyl

Opportunities for Further Structural Diversification and Library Synthesis

The core structure of 2-Piperazinone, 4-[(4-aminophenyl)methyl]- offers multiple points for chemical modification, making it an ideal candidate for the generation of diverse compound libraries. Future research will likely focus on systematic structural variations to explore the structure-activity relationship (SAR) for various biological targets.

Key strategies for diversification include:

N-Acylation and N-Alkylation: The secondary amine in the piperazinone ring and the primary amine of the aminophenyl group are amenable to acylation and alkylation, allowing for the introduction of a wide array of functional groups.

C-H Functionalization: Recent advances in C-H functionalization can enable the direct modification of the piperazinone ring's carbon skeleton, a traditionally challenging transformation. nih.gov

Bioisosteric Replacement: Replacing the piperazine (B1678402) or aminophenyl moieties with other chemical groups that have similar physical or chemical properties can lead to improved pharmacokinetic profiles. nih.govnih.gov For instance, the piperazine ring could be replaced with aminopiperidines or other heterocyclic systems. nih.gov

Combinatorial Synthesis: The use of combinatorial chemistry, particularly split-and-pool synthesis, can rapidly generate large libraries of analogs. nih.govnih.govacs.orgwikipedia.org This high-throughput approach is invaluable for the initial screening and identification of lead compounds. nih.gov

A representative, albeit hypothetical, library diversification strategy for 2-Piperazinone, 4-[(4-aminophenyl)methyl]- is outlined below:

Modification SiteR-Group VariationSynthetic Strategy
Piperazinone N1-positionAcyl, Alkyl, ArylAcylation, Reductive Amination
Aminophenyl NitrogenAcyl, SulfonylAcylation, Sulfonylation
Piperazinone C3-positionAlkyl, ArylAsymmetric Synthesis from Chiral Precursors
Aromatic RingHalogens, AlkoxyElectrophilic Aromatic Substitution

Integration with Emerging Technologies in Chemical Biology Research (e.g., Organ-on-Chip Models for in vitro studies)

The evaluation of the biological activity and safety of novel compounds like 2-Piperazinone, 4-[(4-aminophenyl)methyl]- and its analogs can be significantly enhanced by emerging technologies such as organ-on-a-chip (OOC) models. thno.orgmdpi.com These microfluidic devices recapitulate the physiological and mechanical environment of human organs, offering a more accurate prediction of human responses compared to traditional 2D cell cultures or even animal models. researchgate.netspringermedizin.denih.gov

Future research could involve:

High-Throughput Screening: OOC platforms are becoming increasingly suitable for high-throughput screening of compound libraries. researchgate.netspringermedizin.denih.gov A library of 2-Piperazinone, 4-[(4-aminophenyl)methyl]- analogs could be screened for efficacy and toxicity on various organ chips, such as liver-on-a-chip or kidney-on-a-chip. mdpi.com

Pharmacokinetic and Pharmacodynamic (PK/PD) Modeling: Multi-organ-on-a-chip systems can simulate the interconnectedness of different organs, providing valuable data on a compound's absorption, distribution, metabolism, and excretion (ADME) profile. springermedizin.de

Personalized Medicine: By using patient-derived cells in OOCs, it may be possible to predict how an individual will respond to a specific analog of 2-Piperazinone, 4-[(4-aminophenyl)methyl]-, paving the way for personalized therapeutic strategies.

A hypothetical screening cascade using OOC technology could look like this:

OOC ModelParameter AssessedPotential Outcome
Liver-on-a-ChipMetabolism, HepatotoxicityIdentification of metabolically stable and non-toxic analogs
Kidney-on-a-ChipRenal Clearance, NephrotoxicityDetermination of excretion pathways and potential kidney damage
Gut-on-a-ChipPermeability, AbsorptionPrediction of oral bioavailability
Multi-Organ-ChipSystemic Toxicity, PK/PDComprehensive safety and efficacy profile

Advanced Mechanistic Investigations into Off-Target Interactions at the Molecular Level

Understanding the full spectrum of a compound's interactions within the proteome is crucial for predicting its efficacy and potential side effects. While a compound may be designed for a specific target, off-target interactions are common and can lead to unexpected toxicities or even beneficial polypharmacology.

Future research should employ advanced techniques to investigate the off-target profile of 2-Piperazinone, 4-[(4-aminophenyl)methyl]- and its derivatives:

Chemoproteomics: This approach uses chemical probes to identify the protein targets of a small molecule in a complex biological sample, providing an unbiased view of its interactions.

In Silico Off-Target Profiling: Computational models can predict the likelihood of a compound interacting with a panel of known off-targets based on its chemical structure. nih.gov This can help to prioritize compounds for further experimental testing and flag potential liabilities early in the discovery process. nih.gov

Kinase Profiling: Given that the piperazinone scaffold is a common feature in kinase inhibitors, it would be prudent to screen 2-Piperazinone, 4-[(4-aminophenyl)methyl]- analogs against a broad panel of kinases to identify any unintended inhibitory activity.

Challenges and Innovations in Scalable Synthesis for Research and Pre-Clinical Development Needs

The transition from a laboratory-scale synthesis to a scalable process suitable for producing the quantities of a compound needed for pre-clinical and clinical studies is a significant challenge in drug development. For a chiral molecule like many potential analogs of 2-Piperazinone, 4-[(4-aminophenyl)methyl]-, ensuring enantiomeric purity on a large scale is a key consideration.

Future research in this area will likely focus on:

Asymmetric Synthesis: Developing robust and efficient asymmetric synthetic routes to chiral piperazinone derivatives is essential. rsc.org This could involve the use of chiral catalysts or starting from readily available chiral building blocks like α-amino acids. rsc.org

Continuous Flow Chemistry: Flow chemistry offers several advantages over traditional batch processing, including improved safety, better reaction control, and easier scalability. mdpi.com The synthesis of piperazine-containing drugs has been shown to benefit from this technology. mdpi.com

Process Optimization: Systematic optimization of reaction conditions, such as solvent, temperature, and catalyst loading, will be necessary to maximize yield and purity while minimizing cost and environmental impact.

Development of Predictive Computational Models for Novel Analog Discovery and Design

Computational modeling is an indispensable tool in modern drug discovery, enabling the rapid design and evaluation of virtual compound libraries before committing to costly and time-consuming synthesis.

Future research on 2-Piperazinone, 4-[(4-aminophenyl)methyl]- should leverage computational approaches to:

Structure-Based Drug Design: If a biological target is identified, molecular docking studies can be used to predict the binding mode of analogs and guide the design of more potent compounds. rsc.orgnih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to correlate the chemical structures of a series of analogs with their biological activity, allowing for the prediction of the activity of new, unsynthesized compounds.

Pharmacophore Modeling: This technique can identify the key chemical features responsible for a compound's biological activity, which can then be used to search for novel scaffolds with similar properties.

ADMET Prediction: In silico models can predict a compound's absorption, distribution, metabolism, excretion, and toxicity properties, helping to prioritize candidates with favorable drug-like characteristics. nih.gov

The integration of these computational tools will be crucial for accelerating the discovery and development of novel analogs of 2-Piperazinone, 4-[(4-aminophenyl)methyl]- with improved therapeutic potential.

Q & A

Basic Research Questions

Q. How can synthetic routes for 2-piperazinone derivatives be optimized to improve yield and purity?

  • Methodology : Optimize reaction conditions (e.g., temperature, solvent, catalysts) based on analogous piperazine syntheses. For example, refluxing with potassium carbonate (K₂CO₃) in acetonitrile enhances coupling efficiency in nucleophilic substitution reactions .
  • Key Parameters :

ParameterExample ConditionsReference
CatalystK₂CO₃
SolventAcetonitrile
Time4–5 hours (reflux)

Q. What analytical techniques are critical for structural confirmation of 2-piperazinone derivatives?

  • Recommended Methods :

  • X-ray crystallography to resolve bond angles and torsion angles (e.g., C–N–C bond angles ≈ 109.5° in piperazine rings) .
  • NMR spectroscopy to confirm substituent positioning (e.g., aromatic protons at δ 6.5–7.5 ppm for 4-aminophenyl groups) .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., NMR vs. X-ray) for piperazinone derivatives be resolved?

  • Approach :

  • Compare experimental data with computational models (e.g., density functional theory (DFT) for NMR chemical shift predictions) .
  • Validate crystallographic data against torsion angles reported in analogous structures (e.g., deviations >5° may indicate conformational flexibility) .

Q. What strategies are effective in designing structure-activity relationship (SAR) studies for piperazinone-based therapeutics?

  • Methodology :

  • Introduce substituents at the 4-position of the piperazinone ring to modulate electronic/steric effects. For example:
SubstituentObserved BioactivityReference
4-NitrophenylEnhanced binding affinity
2-MethoxyphenylAntiarrhythmic activity
  • Use molecular docking to predict interactions with target receptors (e.g., 5-HT₂ or cardiovascular targets) .

Q. How can researchers address discrepancies in reaction mechanisms for piperazinone ring formation?

  • Analysis :

  • Perform kinetic studies under varying pH and temperature conditions.
  • Compare intermediates via LC-MS (e.g., hydrazine byproducts in cyclocondensation reactions) .

Experimental Design & Safety

Q. What safety protocols are essential when handling 4-aminophenyl-containing piperazinones?

  • Guidelines :

  • Use fume hoods to avoid inhalation of aromatic amine vapors (potential respiratory irritants) .
  • Store compounds in干燥, inert atmospheres to prevent oxidation of the 4-aminophenyl group .

Q. How should researchers mitigate batch-to-batch variability in piperazinone synthesis?

  • Quality Control :

  • Implement HPLC purity checks (>95% threshold) .
  • Standardize precursor scoring using relevance heuristics (e.g., template_relevance models) .

Data Contradiction & Validation

Q. Why might computational molecular weight predictions conflict with experimental mass spectrometry data?

  • Resolution :

  • Account for isotopic patterns (e.g., chlorine or fluorine signatures) .
  • Calibrate instruments using reference standards (e.g., C₁₀H₁₁N₃O₃ for MW 221.21 g/mol) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.